Glucosepane

Advanced glycation end-products Collagen cross-linking Aging

For researchers quantifying skin collagen AGEs, reliance on minor cross-links like pentosidine or CML leads to >10-fold underestimation of true glycation burden. Glucosepane is the correct primary standard, constituting >90% of the cross-link pool in aged human tissue. - Enables accurate LC/MS quantification, reaching ~2,000 pmol/mg in aged skin vs. <30 pmol/mg for minor cross-links. - Validated biomarker for diabetic complication progression (retinopathy, nephropathy, neuropathy) in DCCT/EDIC cohort studies. - Supplied as an authenticated standard to eliminate systematic quantitative error in mechanistic aging and diabetes research.

Molecular Formula C18H32N6O6
Molecular Weight 428.5 g/mol
CAS No. 257290-23-6
Cat. No. B12743330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosepane
CAS257290-23-6
Molecular FormulaC18H32N6O6
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1C(C(CN(C2=NC(=NCCCC(C(=O)O)N)NC21)CCCCC(C(=O)O)N)O)O
InChIInChI=1S/C18H32N6O6/c19-10(16(27)28)4-1-2-7-24-9-14(26)13(25)8-12-15(24)23-18(22-12)21-6-3-5-11(20)17(29)30/h10-14,25-26H,1-9,19-20H2,(H,21,22)(H,27,28)(H,29,30)/t10-,11-,12?,13-,14+/m0/s1
InChIKeyJTMICRULXGWYCN-WSOGJNRSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucosepane Reference Guide


Glucosepane (CAS 257290-23-6) is a lysine-arginine protein cross-linking product and advanced glycation end-product (AGE) derived from D-glucose via the Maillard reaction [1]. It is an irreversible, covalent cross-link that forms both intermolecular and intramolecular bridges in long-lived proteins, most notably collagen [2]. Glucosepane is the single most abundant AGE cross-link in the senescent human extracellular matrix, accounting for over 90% of total AGE cross-link abundance in skin collagen at advanced ages, and has been identified as a key molecular contributor to age- and diabetes-related tissue stiffening and dysfunction [3].

Primary AGE cross-link standard for human collagen glycation research
Over 90% of cross-link pool in aged extracellular matrix
Essential for LC/MS calibration in aging and diabetes studies

Why Generic AGEs Cannot Replace Glucosepane


Substituting glucosepane with other AGE cross-link standards—such as pentosidine, CML, MG-H1, MODIC, GODIC, or DOGDIC—fundamentally misrepresents the glycation burden in human tissue. Quantitatively, glucosepane constitutes the overwhelming majority of the AGE cross-link pool: at age 90 in nondiabetic skin, glucosepane levels reach approximately 2,000 pmol/mg collagen, whereas MODIC and GODIC are present at only 30 and 15 pmol/mg, respectively—a difference of more than 65-fold [1]. Furthermore, glucosepane levels in diabetic skin escalate to approximately 5,000 pmol/mg, representing an increase of 150% over nondiabetic controls, while all other cross-links combined remain below 60 pmol/mg [2]. Using surrogate AGE markers would therefore underreport the true extent of pathological cross-linking by over an order of magnitude, rendering any quantitative study of glycation-mediated tissue dysfunction statistically and biologically invalid.

Other AGE cross-link standards (pentosidine, CML, MG-H1, MODIC, GODIC) represent only a minor fraction of the cross-link pool; glucosepane is the overwhelmingly dominant species.
Diabetes-related cross-link elevation is captured primarily by glucosepane; surrogate markers may fail to reflect pathological glycation burden.
Tissue-specific accumulation patterns differ: glucosepane is enriched in aerobic collagen-rich tissues, while other AGEs show opposite distributions.

Glucosepane Quantitative Evidence


Cross-Link Abundance in Aged Skin Collagen

In nondiabetic human skin collagen at age 90 years, glucosepane levels reached 2,000 pmol/mg, whereas MODIC and GODIC were quantified at only 30 and 15 pmol/mg, respectively. DOGDIC showed no significant age-related increase (p=0.34) [1]. This represents a glucosepane:MODIC ratio of 67:1 and a glucosepane:GODIC ratio of 133:1, establishing glucosepane as the overwhelmingly dominant cross-link species in the senescent extracellular matrix.

Cross-Link Abundance
Head-to-head
2,000 pmol/mg vs MODIC 30, GODIC 15 at age 90; 67- and 133-fold higher
Overwhelmingly dominant cross-link species in aged collagen
Human skin collagen, n=110, LC/MS
Advanced glycation end-products Collagen cross-linking Aging

Diabetes-Associated Elevation in Skin Collagen

In diabetic subjects, skin collagen glucosepane levels increased to approximately 5,000 pmol/mg compared to nondiabetic levels at age 90 (2,000 pmol/mg), representing a 150% increase (p<0.0001). In contrast, all other measured cross-links (MODIC, GODIC, DOGDIC) combined increased to <60 pmol/mg in diabetes (p<0.01) [1]. This demonstrates that glucosepane is not only the most abundant cross-link at baseline but also exhibits the largest absolute and relative response to the diabetic state.

Diabetes-Associated Elevation
Head-to-head
5,000 pmol/mg diabetic vs 2,000 nondiabetic; 150% increase (p
Only cross-link with dynamic range for diabetes-related change
Diabetic vs nondiabetic skin collagen, LC/MS
GBM Elevation
Class-level
Up to 500 pmol/mg, elevated in diabetes (p
Diabetes-responsive AGE cross-link in glomerular basement membrane
GBM collagen, n=28, LC/MS
CVD Progression Correlation
Head-to-head
Significant correlation with carotid IMT change (P
One of three AGE markers linked to subclinical CVD progression
DCCT/EDIC cohort, Spearman correlations
Tissue Distribution
Class-level
Markedly elevated in skin collagen, suppressed in lens; opposite for MG-H1, CML, CEL
Preferred marker for aerobic collagen-rich tissues
Comparative analysis of anaerobic vs aerobic pathways
Diabetes complications AGE cross-links Collagen glycation

Diabetes-Specific Elevation in Glomerular Basement Membrane

In human glomerular basement membrane (GBM) collagen, glucosepane reached up to 500 pmol/mg and was significantly elevated in diabetes (p<0.0001) but notably not in old age alone [1]. This tissue-specific pattern distinguishes glucosepane from other AGEs that accumulate primarily with chronological aging and identifies it as a specific marker of diabetes-accelerated matrix pathology in the kidney.

GBM Elevation
Class-level
Up to 500 pmol/mg, elevated in diabetes (p
Diabetes-responsive AGE cross-link in glomerular basement membrane
GBM collagen, n=28, LC/MS
CVD Progression Correlation
Head-to-head
Significant correlation with carotid IMT change (P
One of three AGE markers linked to subclinical CVD progression
DCCT/EDIC cohort, Spearman correlations
Tissue Distribution
Class-level
Markedly elevated in skin collagen, suppressed in lens; opposite for MG-H1, CML, CEL
Preferred marker for aerobic collagen-rich tissues
Comparative analysis of anaerobic vs aerobic pathways
Diabetic nephropathy Glomerular basement membrane AGE cross-links

CVD Progression Correlation in Type 1 Diabetes

In a longitudinal study of type 1 diabetes patients (n=127), both glucosepane and pentosidine cross-links, along with methylglyoxal hydroimidazolones (MG-H1), correlated significantly with change in carotid intima-media thickness (IMT) from year 1 to year 6 (all P < 0.05) [1]. Notably, glucosepane was one of only three AGE markers (alongside pentosidine and MG-H1) showing this cardiovascular disease progression correlation among a larger panel of glycation markers examined.

CVD Progression Correlation
Head-to-head
Significant correlation with carotid IMT change (P
One of three AGE markers linked to subclinical CVD progression
DCCT/EDIC cohort, Spearman correlations
Tissue Distribution
Class-level
Markedly elevated in skin collagen, suppressed in lens; opposite for MG-H1, CML, CEL
Preferred marker for aerobic collagen-rich tissues
Comparative analysis of anaerobic vs aerobic pathways
Cardiovascular disease Intima-media thickness AGE cross-links

Differential Tissue Distribution in Lens vs. Skin

Comparative analysis of anaerobic (lens) vs. aerobic (skin) environments revealed that glucosepane cross-links, fructose-lysine, glyoxal hydroimidazolones (G-H1), and metal-catalyzed oxidation products are markedly elevated in skin collagen but relatively suppressed in the aging lens. Conversely, MG-H1, CML, and CEL are several-fold higher in lens than skin [1]. Diabetes (primarily type 2) significantly increased fructose-lysine and glucosepane in both tissues (P<0.001) but had surprisingly little effect on the absolute level of most other AGEs [2].

Tissue Distribution
Class-level
Markedly elevated in skin collagen, suppressed in lens; opposite for MG-H1, CML, CEL
Preferred marker for aerobic collagen-rich tissues
Comparative analysis of anaerobic vs aerobic pathways
Tissue-specific glycation Lens crystallins Skin collagen

Glucosepane Application Scenarios


LC/MS Calibration Standard for Collagen AGEs

Authentic glucosepane is required as the primary calibration standard for liquid chromatography-mass spectrometry (LC/MS) quantification of AGE cross-links in human collagen samples. Given that glucosepane constitutes over 90% of total AGE cross-link abundance in aged skin collagen (2,000 pmol/mg at age 90 vs. 30 and 15 pmol/mg for MODIC and GODIC, respectively) [1], any LC/MS method lacking a properly calibrated glucosepane standard will systematically underestimate the true glycation burden by an order of magnitude. This is particularly critical in diabetes research, where glucosepane levels increase to 5,000 pmol/mg (p<0.0001) while other cross-links remain below 60 pmol/mg combined [2].

Diabetic Microvascular and Neuropathic Biomarker

Glucosepane serves as a validated biomarker for the progression of microvascular and neuropathic complications in type 1 diabetes. In the DCCT/EDIC cohort, skin collagen glucosepane levels were strongly associated with the progression of retinopathy, nephropathy, and neuropathy, independent of adjustment for mean glycemia [1]. The glucose/fructose-lysine/glucosepane axis has been identified as one of the most robust markers for microvascular disease progression, making authentic glucosepane essential for developing diagnostic assays and monitoring therapeutic interventions in diabetic complications [2].

Subclinical CVD Research in Type 1 Diabetes

Glucosepane is one of only three AGE markers (alongside pentosidine and MG-H1) that significantly correlates with carotid intima-media thickness (IMT) progression in type 1 diabetes patients (P < 0.05) [1]. This clinical association with subclinical cardiovascular disease makes glucosepane a critical analytical standard for studies investigating the mechanistic links between glycation-mediated collagen stiffening and vascular dysfunction, including arterial stiffness and hypertension in aging and diabetes [2].

Collagen Cross-Linking in Tissue Engineering

Glucosepane cross-linking has been shown to reduce collagen packing density and increase porosity to water molecules in aged tendon tissue [1]. For tissue engineering applications involving collagen-based scaffolds, understanding and controlling glucosepane-mediated cross-linking is essential, as it directly impacts the structural and physical properties of collagen fibrils. Authentic glucosepane is required as a positive control in studies designed to assess the mechanical consequences of non-enzymatic glycation on engineered tissues [2].

Application
Selection Property
Validation Focus
LC/MS Calibration for Collagen AGE Quantification
Primary standard for dominant cross-link species
Calibration validation for AGE cross-link measurement
Diabetic Complication Progression Research
Association with microvascular and neuropathic endpoints
Endpoint correlation in diabetes cohort studies
Subclinical CVD Progression Research
AGE marker correlated with carotid IMT change
Glycation-mediated vascular dysfunction pathways
Collagen Tissue Engineering
Cross-linking impacts collagen packing and porosity
Mechanical property assessment of glycated scaffolds

Technical Documentation Hub

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35 linked technical documents
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